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molecular formula C9H12N2 B2780776 1,2,3,4-Tetrahydroisoquinolin-6-amine CAS No. 72299-67-3

1,2,3,4-Tetrahydroisoquinolin-6-amine

Cat. No. B2780776
M. Wt: 148.209
InChI Key: SAAFIVJVSQVSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08471005B2

Procedure details

6-Amino-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester (0.345 g, 1.39 mmol) was treated with Trifluoroacetic Acid (0.418 mL, 5.42 mmol) in Methylene chloride (3.00 mL). Partial conversion after 3 h, added additional 1 ml TFA and allowed to stir at rt for 16 h. Complete conversion to more polar peak on LCMS. Reaction mixture was concentrated to an orange film which was used without purification in the next reaction.
Quantity
0.345 g
Type
reactant
Reaction Step One
Quantity
0.418 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:17][CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([NH2:18])[CH:14]=2)[CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[CH2:9]1[C:10]2[C:15](=[CH:14][C:13]([NH2:18])=[CH:12][CH:11]=2)[CH2:16][CH2:17][NH:8]1

Inputs

Step One
Name
Quantity
0.345 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2CC1)N
Name
Quantity
0.418 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to an orange film which
CUSTOM
Type
CUSTOM
Details
was used without purification in the next reaction

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1NCCC2=CC(=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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